N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a phenyl ring, which is further connected to a dimethylfuran carboxamide group
Mechanism of Action
Target of Action
The primary targets of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylfuran-3-carboxamide are bacterial strains, particularly Staphylococcus aureus . This compound has shown promising activity against these bacteria, indicating its potential as an antibacterial agent .
Mode of Action
It’s known that the compound interacts with its bacterial targets, leading to their elimination . The compound exhibits bactericidal activity, meaning it kills bacteria rather than merely inhibiting their growth .
Biochemical Pathways
Given its antibacterial activity, it’s likely that the compound interferes with essential biochemical processes in the bacterial cells, such as cell wall synthesis, protein synthesis, or dna replication, leading to bacterial death .
Pharmacokinetics
An admet calculation indicated a favorable pharmacokinetic profile for the synthesized compounds , suggesting good bioavailability.
Result of Action
The primary result of the compound’s action is the elimination of targeted bacterial strains. For instance, the compound has been shown to eliminate Staphylococcus aureus ATCC 43300 strain after 24-hour exposure . This bactericidal activity is a crucial aspect of the compound’s antibacterial effect.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylfuran-3-carboxamide are largely determined by its interactions with various biomolecules. For instance, benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that they may interact with enzymes or proteins involved in the life cycle of Mycobacterium tuberculosis .
Cellular Effects
Benzothiazole derivatives have been shown to exhibit antimicrobial activity, suggesting that they may influence cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives have been shown to exhibit anti-tubercular activity, suggesting that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms an intermediate, which is then further reacted with 2,5-dimethylfuran-3-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory agent.
Medicine: Explored for its anti-tubercular properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: These compounds share the benzothiazole moiety but differ in the substituents on the phenyl ring.
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives: These compounds have a similar benzothiazole structure but are linked to a quinoline ring.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylfuran-3-carboxamide is unique due to the presence of the dimethylfuran carboxamide group, which imparts distinct electronic and steric properties, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-12-10-16(13(2)24-12)19(23)21-15-7-5-6-14(11-15)20-22-17-8-3-4-9-18(17)25-20/h3-11H,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAWLHHYGPKBDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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